molecular formula C11H15FN2O5S B12071933 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one

5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one

Cat. No.: B12071933
M. Wt: 306.31 g/mol
InChI Key: NSYRBTSWRWOHKR-UHFFFAOYSA-N
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Description

5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrimidine nucleosides, which are essential components in the synthesis of nucleic acids. Its structure includes a fluorine atom, a hydroxymethyl group, and a methoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and a suitable sugar derivative.

    Glycosylation: The key step involves the glycosylation of 5-fluorouracil with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Deprotection: The protected groups on the sugar moiety are then removed using specific reagents to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:

    Automated Synthesis: Utilizing automated synthesizers to streamline the process.

    Purification: Employing chromatographic methods to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a tool for studying nucleic acid interactions and enzyme mechanisms. Its incorporation into DNA or RNA can help elucidate the role of specific nucleotides in genetic processes.

Medicine

Medically, this compound has potential applications in antiviral and anticancer therapies. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, it is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one involves its incorporation into nucleic acids. This incorporation disrupts normal nucleic acid synthesis and function, leading to the inhibition of cell proliferation. The compound targets specific enzymes involved in DNA and RNA synthesis, such as DNA polymerase and RNA polymerase, thereby interfering with the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorine-containing pyrimidine structure.

    Azvudine: Another nucleoside analog with antiviral properties.

Uniqueness

What sets 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups, in particular, provide distinct sites for chemical modification and interaction with biological targets.

This detailed overview highlights the multifaceted nature of this compound, showcasing its significance in various scientific domains

Properties

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5S/c1-18-8-7(16)6(4-15)19-10(8)14-3-5(12)9(20-2)13-11(14)17/h3,6-8,10,15-16H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRBTSWRWOHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)SC)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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